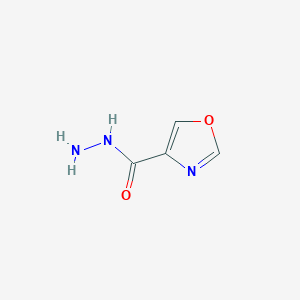
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
Descripción general
Descripción
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine is a chemical compound with the empirical formula C8H6ClN3O. It is a solid substance . The compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine consists of a pyridine ring substituted with a chloro group and a 5-methyl-1,2,4-oxadiazol-3-yl group .Physical And Chemical Properties Analysis
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine is a solid substance . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Activity
Research has been conducted on the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine, highlighting their potential insecticidal activity. These compounds are synthesized starting from readily available chloromethylpyridine, leading to various derivatives with potential insecticidal properties (Holla et al., 2004).
Antibacterial Applications
A series of novel compounds featuring the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results in in-vitro qualitative and quantitative antibacterial assessments against various bacterial strains, suggesting their potential application in addressing bacterial infections (Rai et al., 2010).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been designed, synthesized, and their structures analyzed. Preliminary in-vitro anti-cancer activity assessments on these compounds have been conducted, showing potential efficacy against a panel of cancer cell lines, which could pave the way for new antitumor therapies (Maftei et al., 2016).
Herbicidal Activity
The synthesis of novel phenoxypyridines containing a 1,3,4-oxadiazole ring has been explored, with a focus on their herbicidal activity against various plant species. These studies contribute to the development of new agrochemicals that could enhance crop protection strategies (Tajik & Dadras, 2011).
Material Science Applications
Research into the use of 1,3,4-oxadiazoles in organic light-emitting diodes (OLEDs) has shown that compounds containing this moiety can lead to efficient devices with low efficiency roll-off. This suggests the potential of such compounds in improving the performance and efficiency of OLEDs, which are crucial for various display and lighting technologies (Jin et al., 2014).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
3-(2-chloro-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-16-14(18-19-9)11-7-8-12(17-13(11)15)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFXGBWWRJNJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189932 | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
CAS RN |
1203898-07-0 | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)







